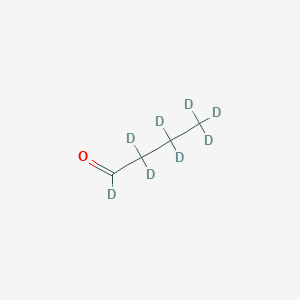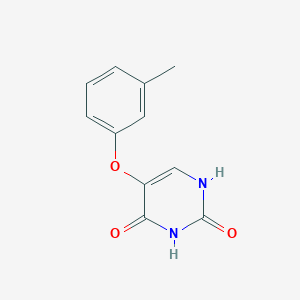
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole, also known as MDPX, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive drug that has been reported to have stimulant effects similar to those of amphetamines and cocaine. MDPX has gained popularity among recreational drug users due to its ability to produce euphoria, increased energy, and heightened alertness. However, MDPX is a highly addictive substance that can cause severe health complications and even death. Therefore, it is crucial to understand the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
作用機序
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole acts as a monoamine transporter inhibitor, which means it blocks the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulant effects associated with 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole use.
Biochemical and Physiological Effects
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole use can lead to a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiration rate. It can also cause hyperactivity, agitation, anxiety, and psychosis. Prolonged use of 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole can lead to addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole has several advantages and limitations for use in lab experiments. One advantage is its ability to produce consistent and predictable results, making it useful for studying the effects of stimulants on the central nervous system. However, its highly addictive nature and potential for severe health complications make it unsuitable for long-term studies involving human subjects.
将来の方向性
There are several potential future directions for research on 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole. One area of focus could be the development of novel treatments for conditions such as ADHD and depression based on the compound's ability to increase dopamine and norepinephrine levels in the brain. Another area of research could be the development of safer and less addictive stimulants with similar effects to 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole. Additionally, further studies could investigate the long-term effects of 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole use on the brain and body to better understand the risks associated with this compound.
合成法
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole is a synthetic compound that can be produced through various methods, including reductive amination, condensation, and cyclization. The most common synthesis method involves the reaction of 3,5-dimethyl-4-(3-methoxypropyl)phenylacetonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate and acetic acid. The resulting product is then converted into 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole through a series of steps involving reduction, acetylation, and cyclization.
科学的研究の応用
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic applications. One area of research has focused on the compound's effects on the central nervous system, particularly its ability to increase dopamine and norepinephrine levels in the brain. This has led to investigations into the use of 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
特性
CAS番号 |
150536-26-8 |
|---|---|
製品名 |
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
4-(3-methoxypropyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO2/c1-7-9(5-4-6-11-3)8(2)12-10-7/h4-6H2,1-3H3 |
InChIキー |
FWUYSTXHJKRWCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CCCOC |
正規SMILES |
CC1=C(C(=NO1)C)CCCOC |
同義語 |
Isoxazole, 4-(3-methoxypropyl)-3,5-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
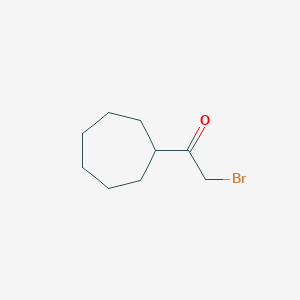
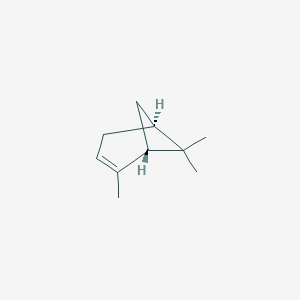
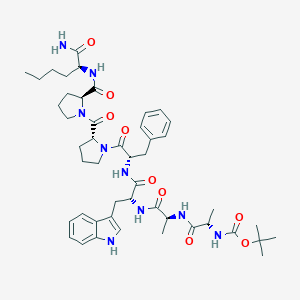
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)


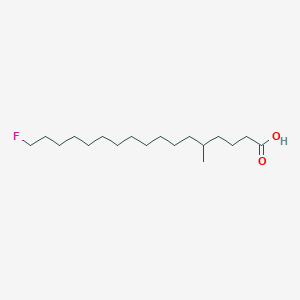


![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
